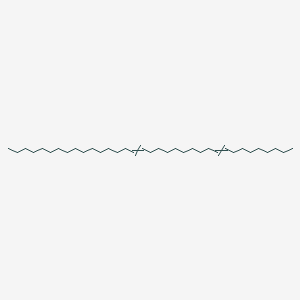

Pentatriaconta-9,19-diene

Description

Pentatriaconta-9,19-diene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₅H₆₈, featuring double bonds at positions 9 and 17. The compound’s extended alkyl chain and diene system suggest similarities to bioactive diterpenes and alkenes, such as pimarane-type derivatives and fusidane triterpenoids, which are known for their roles in plant defense mechanisms and pharmaceutical relevance .

Properties

CAS No. |

82122-67-6 |

|---|---|

Molecular Formula |

C35H68 |

Molecular Weight |

488.9 g/mol |

IUPAC Name |

pentatriaconta-9,19-diene |

InChI |

InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,32,34H,3-16,18,20-31,33,35H2,1-2H3 |

InChI Key |

ZWLGRDBXSQIBEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of conjugated dienes, such as pentatriaconta-9,19-diene, can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed to introduce the double bonds at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic dehydrogenation processes. These methods are designed to ensure high yield and purity of the final product, suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Pentatriaconta-9,19-diene, like other dienes, can undergo several types of chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.

Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Formation of epoxides or diols.

Reduction: Formation of pentatriacontane, a saturated hydrocarbon.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentatriaconta-9,19-diene has various applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.

Medicine: Explored for its role in drug delivery systems and as a precursor for synthesizing bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pentatriaconta-9,19-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with (±)-9β-H-Pimara-7,19-diene (64)

- Structural Similarities : Both compounds share a 19-position double bond and a complex hydrocarbon backbone. However, (±)-9β-H-pimara-7,19-diene (64) is a diterpene with a fused A, B, C ring system, whereas Pentatriaconta-9,19-diene lacks cyclic structures .

- Synthesis: (±)-9β-H-Pimara-7,19-diene (64) is synthesized via Diels–Alder reactions, Wolff–Kishner reduction, and stereoselective alkylation, achieving a 28% overall yield .

- Functional Role : (±)-9β-H-pimara-7,19-diene is a biosynthetic intermediate in momilactone production (rice phytoalexins), while this compound’s biological role remains uncharacterized .

Comparison with 9,10-syn-Copalol (86)

- Stereochemical Challenges : The 9,10-syn configuration in 9,10-syn-copalol (86) is critical for its conversion to (9β-H)-pimaran-7,19-diene (64). This compound lacks such stereochemical complexity due to its linear structure .

- Synthetic Pathways :

Comparison with Fusidane Triterpenoids

- Structural Analogies: Fusidane triterpenoids (e.g., fusidic acid) share a chair-boat-chair ABC tricyclic system, analogous to the 9β-pimarane skeleton but distinct from this compound’s linearity .

- Functional Divergence : Fusidanes exhibit antibiotic properties, whereas this compound’s applications are unexplored in the evidence.

Comparison with 10-Pentatriacontene

- Isomeric Differences : 10-Pentatriacontene (C₃₅H₆₈) is a structural isomer with a single double bond at position 10. The diene system in this compound may confer higher reactivity in polymerization or oxidation reactions .

- Physical Properties : While data on this compound are absent, 10-Pentatriacontene’s linear structure suggests a lower melting point than cyclic analogs like pimarane derivatives.

Data Tables

Table 2: Stereochemical and Reactivity Comparison

| Compound | Stereochemical Complexity | Reactivity Highlights |

|---|---|---|

| This compound | Low (linear diene) | Potential for cross-metathesis |

| (±)-9β-H-Pimara-7,19-diene | High (9,10-syn) | Key intermediate in bioactive molecules |

| Fusidic Acid | High (tricyclic system) | Antibiotic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.